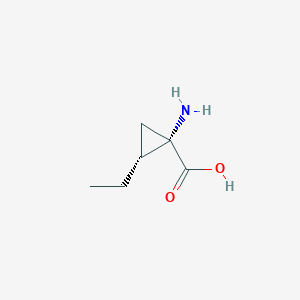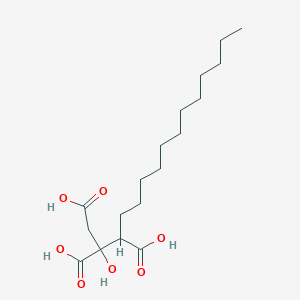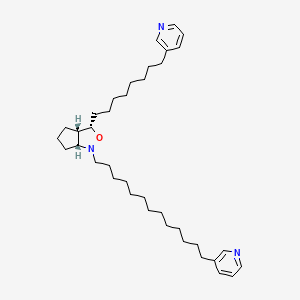
Flavopereirine
Overview
Description
Flavopereirine is a beta-carboline alkaloid . It is derived from Geissospermum vellosii and has been found to have significant antileishmanial activity . It has also been studied for its effects on colorectal cancer cells .
Synthesis Analysis
Flavopereirine can be isolated from the alkaloid fraction of Geissospermum vellosii . A new synthesis of flavopereirine has been described, starting from the quaternary salts of gramine and N-phenacyl-3-ethyl-pyridinium bromide .Molecular Structure Analysis
The molecular formula of Flavopereirine is C17H14N2 . The exact mass is 247.12 and the molecular weight is 282.771 .Chemical Reactions Analysis
The kinetics of flavopereirine inclusion in cucurbit 7uril (CB7) was studied by a stopped-flow method in water . The rate constants of the ingression into and the egression from CB7 were found to be 9.0 × 10^7 M^−1 s^−1 and 1.6 s^−1 at 298 K, respectively .Physical And Chemical Properties Analysis
Flavopereirine has a substantial blue-shift of the emission band and a ∼4-fold fluorescence quantum yield enhancement upon host–guest binding . The theoretical molecular properties were calculated on the Molinspiration website .Scientific Research Applications
Oral Cancer Research : Flavopereirine demonstrated significant inhibition of cell proliferation, invasion, migration, and the epithelial-mesenchymal transition (EMT) process in human oral cancer cell lines. It promoted apoptosis and altered the expression of key proteins in the JAK/STAT signaling pathway, suggesting its potential as an anti-cancer agent for oral cancer (Xu, Wu, & Huang, 2021).
Breast Cancer Research : In breast cancer cells, flavopereirine caused cell cycle arrest and apoptosis. It affected the AKT/p38 MAPK/ERK1/2 signaling pathway, indicating its role in inhibiting cancer cell growth and suggesting its potential for treating breast cancer subtypes lacking targeted therapies (Yeh et al., 2019).
Colorectal Cancer Research : Studies have shown that flavopereirine significantly lowers cellular viability, causes apoptosis, and induces cell cycle arrest in colorectal cancer (CRC) cells. Its effects are mediated through the P53 signaling pathway, making it a promising candidate for CRC treatment, especially in cases with functional P53 signaling (Li et al., 2019).
Leishmaniasis Treatment : Flavopereirine also exhibits significant antileishmanial activity against Leishmania amazonensis in vitro, indicating its potential as a treatment for leishmaniasis (da Silva e Silva et al., 2019).
Autophagy Regulation in Breast Cancer : Research has shown that flavopereirine inhibits autophagy via the AKT/p38 MAPK signaling pathway in triple-negative breast cancer (TNBC) cells. It blocks the fusion of autophagosomes with lysosomes, highlighting its potential in TNBC treatment (Chen et al., 2020).
Hepatocellular Carcinoma Research : In hepatocellular carcinoma (HCC) cell lines, flavopereirine induced cell cycle arrest and apoptosis, altering autophagy-related protein expressions. This suggests its potential as an anti-cancer agent in HCC treatment (Chen et al., 2020).
Flavonoid Biochemistry and Pharmacology : Flavonoids, including flavopereirine, have been studied for their pharmacological properties. They are found in various natural sources and have been traditionally used for treating human diseases. Flavopereirine, as a member of this class, has shown potential in various therapeutic areas (Havsteen, 1983).
Mechanism of Action
properties
IUPAC Name |
3-ethylindolo[2,3-a]quinolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAALMEGRQMMBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C=CC3=C4C=CC=CC4=NC3=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401204778 | |
| Record name | 12H-Indolo[2,3-a]quinolizin-5-ium, 3-ethyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401204778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flavoserpentinine | |
CAS RN |
486-18-0 | |
| Record name | 12H-Indolo[2,3-a]quinolizin-5-ium, 3-ethyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavopereirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12H-Indolo[2,3-a]quinolizin-5-ium, 3-ethyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401204778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLAVOPEREIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIG1Q7Z9UH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



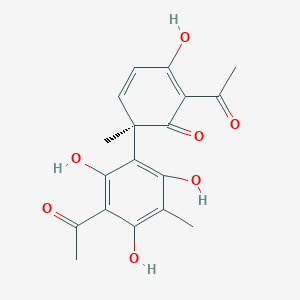
![N-[4-methyl-5-[2-(4-methylanilino)-4-thiazolyl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1246931.png)
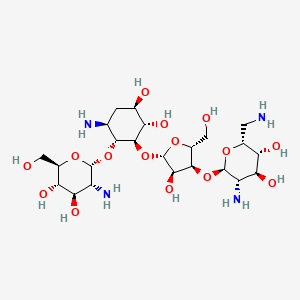
![(2Z,4E)-N-[[(1R,2E,5R,8E,10Z,14E,17R)-3,11-dimethyl-19-methylidene-7,13-dioxo-6,21-dioxabicyclo[15.3.1]henicosa-2,8,10,14-tetraen-5-yl]-hydroxymethyl]hexa-2,4-dienamide](/img/structure/B1246934.png)


![N-[(5S,8S)-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide](/img/structure/B1246937.png)
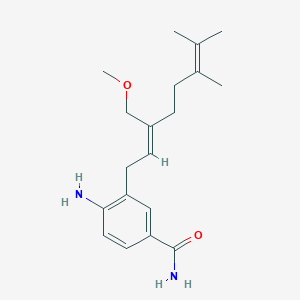

![3-[[(10E,16E)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(4E,8E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodeca-4,8-dien-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1246944.png)

